2-Chloro-6-iodoquinazoline
CAS No.: 1388040-50-3
Cat. No.: VC8237138
Molecular Formula: C8H4ClIN2
Molecular Weight: 290.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1388040-50-3 |
---|---|
Molecular Formula | C8H4ClIN2 |
Molecular Weight | 290.49 g/mol |
IUPAC Name | 2-chloro-6-iodoquinazoline |
Standard InChI | InChI=1S/C8H4ClIN2/c9-8-11-4-5-3-6(10)1-2-7(5)12-8/h1-4H |
Standard InChI Key | LAUKCAVOBZFWQZ-UHFFFAOYSA-N |
SMILES | C1=CC2=NC(=NC=C2C=C1I)Cl |
Canonical SMILES | C1=CC2=NC(=NC=C2C=C1I)Cl |
Introduction
Structural and Chemical Properties
Molecular Identity and Physical Characteristics
2-Chloro-6-iodoquinazoline (CAS 74173-76-5) is a bicyclic aromatic compound with the molecular formula C₈H₃ClIN₂ and a molecular weight of 324.933 g/mol . Its density is reported as 2.083 g/cm³, and it exhibits a boiling point of 353.27°C at standard atmospheric pressure . The compound’s structure features a quinazoline backbone substituted with chlorine and iodine at the 2- and 6-positions, respectively (Figure 1).
Table 1: Key Physical Properties of 2-Chloro-6-iodoquinazoline
Property | Value |
---|---|
Molecular Formula | C₈H₃ClIN₂ |
Molecular Weight | 324.933 g/mol |
Density | 2.083 g/cm³ |
Boiling Point | 353.27°C |
Exact Mass | 323.872 g/mol |
LogP (Partition Coefficient) | 3.54 |
The LogP value of 3.54 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems . The compound’s polar surface area (PSA) is 25.78 Ų, reflecting limited hydrogen-bonding capacity .
Spectroscopic and Computational Insights
Density functional theory (DFT) calculations at the B3LYP/6-311G(d) level have provided insights into the compound’s electronic structure. The C(6)-I bond dissociation energy is calculated as 66.45 kcal/mol, significantly weaker than the C(2)-Cl bond (83.14 kcal/mol) . This disparity explains the preferential reactivity of the iodine substituent in cross-coupling reactions . UV-Vis spectroscopy reveals absorption maxima in the 280–320 nm range, attributed to π→π* transitions of the conjugated quinazoline system .
Synthetic Methodologies
Direct Synthesis from Quinazolinone Precursors
A widely employed route involves the iodination of 2-arylquinazolin-4(3H)-ones followed by aromatization. For example:
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Iodination: Treatment of 2-arylquinazolin-4(3H)-ones with molecular iodine (2 equiv.) in ethanol under reflux yields 6-iodoquinazolin-4(3H)-ones .
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Aromatization: Subsequent reaction with phosphorus oxychloride (POCl₃) and triethylamine converts the 4-hydroxy group to chlorine, producing 2-chloro-6-iodoquinazoline in >85% yield .
Key Reaction:
Regioselective Functionalization
The iodine atom at C-6 undergoes Sonogashira coupling with terminal alkynes under palladium catalysis. For instance, reaction with phenylacetylene in the presence of PdCl₂(PPh₃)₂/CuI yields 6-(phenylethynyl)-2-chloroquinazoline with >90% regioselectivity . The C(2)-Cl bond remains intact under these conditions due to its higher bond dissociation energy .
Reactivity and Derivative Formation
Cross-Coupling Reactions
The C(6)-I bond’s lability enables diverse transformations:
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Suzuki-Miyaura Coupling: Reacts with arylboronic acids to form biaryl derivatives.
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Buchwald-Hartwig Amination: Substitution with amines generates 6-amino-2-chloroquinazolines.
Photophysical Behavior
Studies in solvents of varying polarity (e.g., dichloromethane, methanol) reveal solvatochromic effects. In dichloromethane, emission occurs at 480–495 nm (quantum yield Φ = 0.15–0.32), while addition of trifluoroacetic acid (TFA) induces a bathochromic shift due to protonation of the quinazoline nitrogen .
Table 2: Photophysical Properties in Dichloromethane
Derivative | λₐbs (nm) | λₑₘ (nm) | Stokes Shift (cm⁻¹) | Φ |
---|---|---|---|---|
6-Phenylethynyl-2-chloro | 310 | 485 | 11,400 | 0.28 |
6-(4-MeO-C₆H₄-ethynyl) | 318 | 492 | 10,900 | 0.32 |
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
The compound’s tunable emission profiles make it a candidate for blue-green emitters. Derivatives with electron-donating groups (e.g., methoxy) show enhanced quantum yields, critical for device efficiency .
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